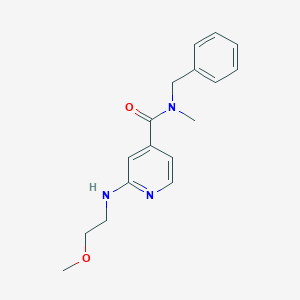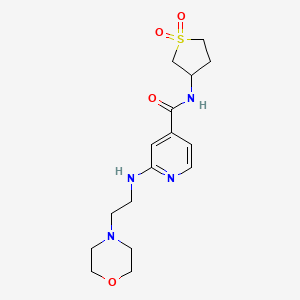
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, also known as MMPIP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. MMPIP is a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of neurotransmission in the central nervous system (CNS).
作用機序
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide acts as a selective antagonist of the mGluR7 receptor, which is primarily expressed in the presynaptic terminals of neurons in the CNS. By blocking the activity of mGluR7, this compound can modulate the release of various neurotransmitters, including glutamate and GABA. This modulation can have a significant impact on the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
Studies have shown that this compound can have significant biochemical and physiological effects on the CNS. This compound can modulate the release of various neurotransmitters, including glutamate and GABA, which can have a significant impact on the regulation of mood, cognition, and behavior. Additionally, this compound has been shown to have neuroprotective effects and can reduce the damage caused by various CNS disorders, including stroke and traumatic brain injury.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has several advantages for lab experiments, including its selectivity for the mGluR7 receptor and its ability to modulate the release of various neurotransmitters. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide, including the development of more potent and selective mGluR7 antagonists, the investigation of its therapeutic potential in various CNS disorders, and the exploration of its potential as a neuroprotective agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential limitations and side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications in various CNS disorders. This compound acts as a selective antagonist of the mGluR7 receptor and can modulate the release of various neurotransmitters, including glutamate and GABA. While this compound has several advantages for lab experiments, including its selectivity and ability to modulate neurotransmitter release, further research is needed to fully understand its mechanism of action and potential limitations and side effects.
合成法
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the reaction of 2-bromo-5-methylphenol with 2-(4-morpholinyl) pyridine-4-carboxylic acid to form N-(2-hydroxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide. This intermediate compound is then reacted with methoxyacetyl chloride to form this compound.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, and schizophrenia. Studies have shown that this compound can modulate the release of neurotransmitters, such as glutamate and GABA, in the CNS, which can have a significant impact on the regulation of mood, cognition, and behavior.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-morpholin-4-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-3-4-17(23-2)15(11-13)20-18(22)16-12-14(5-6-19-16)21-7-9-24-10-8-21/h3-6,11-12H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODXLFJYRGCYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NC=CC(=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-methoxypropylamino)-N-[(3-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B6636600.png)

![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B6636633.png)
![N,N-diethyl-2-[2-(2-methoxyphenyl)ethylamino]pyridine-4-carboxamide](/img/structure/B6636640.png)

![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(4-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636659.png)
![2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)


![Benzo[1,2,3]thiadiazole-5-carboxylic acid isopropylamide](/img/structure/B6636705.png)